molecular formula C23H26FN3O3 B11628799 (2Z)-3-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide

(2Z)-3-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide

Cat. No.: B11628799
M. Wt: 411.5 g/mol
InChI Key: NCFVUKFGRFDEBX-FXBPSFAMSA-N
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Description

(2Z)-3-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide typically involves multiple steps:

    Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate amide with an alkyne or alkene under catalytic conditions.

    Introduction of the Fluorophenyl Group: This step may involve the use of a fluorinated benzene derivative in a substitution reaction.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution or addition reactions.

    Final Assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as the use of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the phenyl groups.

    Reduction: Reduction reactions could target the carbon-carbon double bond or the amide group.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated amides.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in organic reactions.

    Material Science: Potential use in the development of polymers or advanced materials.

Biology

    Biochemical Probes: Used to study enzyme activity or protein interactions.

    Drug Development: Potential as a lead compound for the development of pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

    Diagnostic Tools: Used in imaging or diagnostic assays.

Industry

    Chemical Manufacturing: Employed in the synthesis of other complex molecules.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide
  • (2Z)-3-(4-bromophenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide

Uniqueness

The presence of the fluorophenyl group in (2Z)-3-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide may confer unique properties such as increased metabolic stability, altered electronic effects, and specific interactions with biological targets compared to its chloro- or bromo- counterparts.

Properties

Molecular Formula

C23H26FN3O3

Molecular Weight

411.5 g/mol

IUPAC Name

N-[(Z)-1-(4-fluorophenyl)-3-(3-morpholin-4-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H26FN3O3/c24-20-9-7-18(8-10-20)17-21(26-22(28)19-5-2-1-3-6-19)23(29)25-11-4-12-27-13-15-30-16-14-27/h1-3,5-10,17H,4,11-16H2,(H,25,29)(H,26,28)/b21-17-

InChI Key

NCFVUKFGRFDEBX-FXBPSFAMSA-N

Isomeric SMILES

C1COCCN1CCCNC(=O)/C(=C/C2=CC=C(C=C2)F)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1COCCN1CCCNC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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